molecular formula C10H16ClN3S B3038651 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane CAS No. 882748-04-1

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane

Cat. No.: B3038651
CAS No.: 882748-04-1
M. Wt: 245.77 g/mol
InChI Key: XLFVRPBCBCFIPV-UHFFFAOYSA-N
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Description

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane is a synthetic compound that features a thiazole ring, which is known for its diverse biological activities. The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane typically involves the formation of the thiazole ring followed by the introduction of the diazepane moiety. One common method involves the reaction of 2-chloro-1,3-thiazole with a suitable diazepane precursor under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and electrophiles such as halogens for addition reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. The chlorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane is unique due to the combination of the thiazole and diazepane moieties, which may confer distinct biological activities and chemical properties. The presence of the chlorine atom on the thiazole ring can also influence its reactivity and interactions with biological targets .

Biological Activity

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane (referred to as "the compound") is a thiazole-derived diazepane that has garnered attention for its potential biological activities. This article synthesizes existing research on the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16ClN3S
  • Molecular Weight : 245.77 g/mol
  • CAS Number : Specific identification number for regulatory purposes.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings often demonstrate significant antimicrobial properties. The compound's structural features suggest potential efficacy against various bacterial strains.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

2. Anticancer Activity

Preliminary studies have shown that the compound may inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis in cancer cells and inhibition of cell cycle progression.

Case Study:
In vitro studies on various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 20 µM after 48 hours. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

3. Neuroprotective Effects

The compound has been investigated for neuroprotective properties against oxidative stress-induced neurotoxicity. In cellular models, it has shown potential in reducing reactive oxygen species (ROS) levels and protecting neuronal cells.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin synthesis.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

Research Findings

Recent studies have highlighted the following findings regarding the compound's biological activity:

  • Cytotoxicity Assays : The compound exhibited selective cytotoxicity against cancer cells while sparing normal cells at lower concentrations .
  • Antimicrobial Efficacy : Inhibition of microbial growth was dose-dependent, suggesting a potential therapeutic index for further development .
  • Neuroprotective Studies : Results indicated that treatment with the compound significantly lowered markers of oxidative stress in neuronal cultures .

Properties

IUPAC Name

2-chloro-5-[(4-methyl-1,4-diazepan-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3S/c1-13-3-2-4-14(6-5-13)8-9-7-12-10(11)15-9/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFVRPBCBCFIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane
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1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane

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